molecular formula C9H5F3N2O B15068399 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B15068399
M. Wt: 214.14 g/mol
InChI Key: DSAAPMTUNPROQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 2-position and a formyl group at the 3-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile . Another approach involves the use of copper(II) salts in the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable processes that can handle a broad substrate scope. The use of trifluoroacetonitrile as a precursor is particularly advantageous due to its availability and reactivity .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. For example, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8-6(5-15)14-4-2-1-3-7(14)13-8/h1-5H

InChI Key

DSAAPMTUNPROQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.